molecular formula C19H25N5O3 B5668312 (1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5668312
M. Wt: 371.4 g/mol
InChI Key: DVXWXGNYYOMMAV-JKSUJKDBSA-N
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Description

The compound of interest falls within the realm of complex organic molecules with potential pharmacological activities. Research in this area often aims to explore novel compounds with unique structures for various applications, including therapeutic agents. While the exact compound you mentioned does not appear directly in the literature, similar compounds have been synthesized and studied for their potential in treating cognitive disorders, showcasing the importance of such molecules in drug discovery and development.

Synthesis Analysis

The synthesis of complex molecules like the one mentioned typically involves multiple steps, including the formation of bicyclic structures and the introduction of various functional groups. For instance, O’Donnell et al. (2010) discussed the discovery and synthesis of a novel alpha 7 nicotinic acetylcholine receptor agonist, showcasing a complex synthesis pathway that might share similarities with the compound (O’Donnell et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often involves computational and experimental methods, including X-ray crystallography and NMR spectroscopy, to determine the arrangement of atoms within a molecule. Compounds such as those studied by Day et al. (1973) and others provide insights into how structural diversity affects the compound's properties and potential biological activities (Day et al., 1973).

Chemical Reactions and Properties

The reactivity of complex molecules can be influenced by their functional groups and structural conformation. Studies like those by Veremeeva et al. (2019) explore how derivatives of diazabicyclo compounds can undergo conformational reorganizations under various conditions, affecting their chemical properties and potential as lipid bilayer modifiers (Veremeeva et al., 2019).

properties

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[2-(5-methylpyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-12-6-7-20-24(12)11-18(25)22-8-15-4-5-16(9-22)23(19(15)26)10-17-13(2)21-27-14(17)3/h6-7,15-16H,4-5,8-11H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWXGNYYOMMAV-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=NN1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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